molecular formula C9H11N3O2 B1614577 N-[4-(hydrazinocarbonyl)phenyl]acetamide CAS No. 41764-73-2

N-[4-(hydrazinocarbonyl)phenyl]acetamide

Cat. No. B1614577
CAS RN: 41764-73-2
M. Wt: 193.2 g/mol
InChI Key: UDPWXDGMUJDCMR-UHFFFAOYSA-N
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Description

“N-[4-(hydrazinocarbonyl)phenyl]acetamide” is a chemical compound with the CAS Number: 41764-73-2. It has a molecular weight of 193.21 . The IUPAC name for this compound is N-[4-(hydrazinocarbonyl)phenyl]acetamide .


Molecular Structure Analysis

The molecular structure of “N-[4-(hydrazinocarbonyl)phenyl]acetamide” can be represented by the formula C9H11N3O2 . The InChI code for this compound is 1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

“N-[4-(hydrazinocarbonyl)phenyl]acetamide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Proteomics Research

N-[4-(hydrazinocarbonyl)phenyl]acetamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used to modify proteins or peptides for better characterization and identification. Its reactivity with certain protein side chains can be exploited to label or immobilize proteins, aiding in the analysis of protein interactions and dynamics.

Pharmaceutical Testing

In the pharmaceutical industry, N-[4-(hydrazinocarbonyl)phenyl]acetamide serves as a reference standard for drug testing . It ensures the accuracy and consistency of pharmacological research by providing a benchmark against which the purity and composition of pharmaceutical compounds can be measured.

Analytical Chemistry

N-[4-(hydrazinocarbonyl)phenyl]acetamide: is used in analytical chemistry as a derivatization agent . It reacts with specific functional groups in analytes, enhancing their detectability and quantification in chromatographic analysis, such as HPLC or gas chromatography.

Safety and Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it can cause harm if swallowed, skin irritation, and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin irritation, seek medical advice .

properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPWXDGMUJDCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325382
Record name N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydrazinocarbonyl)phenyl]acetamide

CAS RN

41764-73-2
Record name 41764-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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